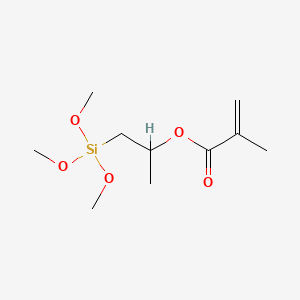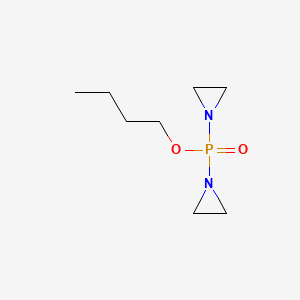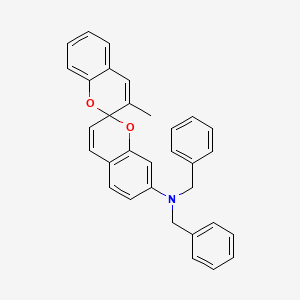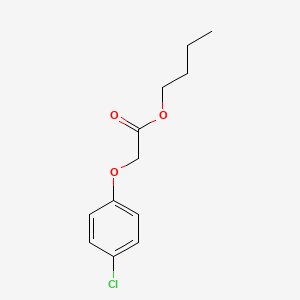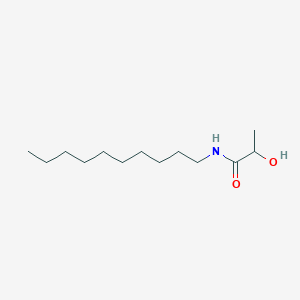
N-Decyl-2-hydroxy-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-2-hydroxy-propanamide: is an organic compound with the molecular formula C13H27NO2 . It is a member of the amide family, characterized by the presence of a decyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Decyl-2-hydroxy-propanamide can be synthesized through the reaction of decylamine with 2-hydroxypropanoic acid . The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of 2-hydroxypropanoic acid. This process can be catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis , which allows for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Decyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of N-Decyl-2-chloro-propanamide .
Aplicaciones Científicas De Investigación
Chemistry: N-Decyl-2-hydroxy-propanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties . It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound is being explored for its potential use in drug delivery systems . Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability .
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent . Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations .
Mecanismo De Acción
The mechanism by which N-Decyl-2-hydroxy-propanamide exerts its effects involves interactions with cell membranes and enzymes . The hydroxyl group can form hydrogen bonds with membrane lipids, disrupting their structure and leading to increased permeability. Additionally, the amide group can interact with enzymes , inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
- N-Decyl-2-oxo-propanamide
- N-Decyl-2-amino-propanamide
- N-Decyl-2-chloro-propanamide
Uniqueness: N-Decyl-2-hydroxy-propanamide stands out due to its hydroxyl group , which imparts unique chemical reactivity and biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
6280-24-6 |
|---|---|
Fórmula molecular |
C13H27NO2 |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
N-decyl-2-hydroxypropanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-11-14-13(16)12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
Clave InChI |
NUXGELRNTBNWTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


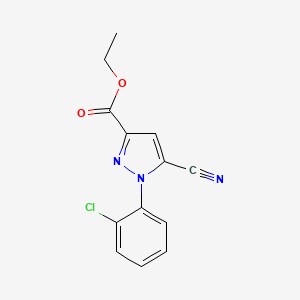
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)


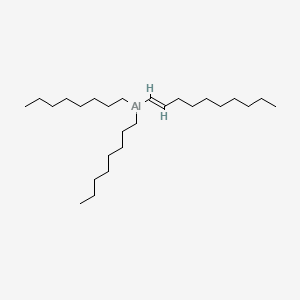
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)


